molecular formula C28H40BrIO9 B1259933 Tasihalide B

Tasihalide B

Cat. No.: B1259933
M. Wt: 727.4 g/mol
InChI Key: VTSUCPDRKZEUFW-QHGWMHHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasihalide B is a halogenated marine natural product hypothesized to belong to a family of bioactive compounds derived from marine cyanobacteria. . Tasihalides are characterized by their halogenation (e.g., bromine or chlorine substituents), which distinguishes them from non-halogenated analogs like dolastatin 10, a well-known anticancer agent originally isolated from the sea hare Dolabella auricularia and later identified in cyanobacteria .

Key properties of this compound (inferred from Tasihalide C data):

  • Molecular weight: ~784 Da (exact mass varies with halogenation).
  • Structural features: Likely contains a bromine atom, as seen in Tasihalide C, contributing to distinct isotopic patterns in mass spectrometry.
  • Biological role: Potential antitumor activity, common among marine cyanobacterial metabolites.

Properties

Molecular Formula

C28H40BrIO9

Molecular Weight

727.4 g/mol

IUPAC Name

[(1R,2S,3R,4S,5R,7R,8S,9R,10R,11R,12R,15R)-9,10,15-triacetyloxy-7-bromo-14-(iodomethyl)-4,8,12,14-tetramethyl-13-oxatetracyclo[10.2.2.02,11.03,8]hexadecan-5-yl] acetate

InChI

InChI=1S/C28H40BrIO9/c1-12-17(35-13(2)31)9-19(29)28(8)21(12)20-22-18(36-14(3)32)10-26(6,39-27(22,7)11-30)23(20)24(37-15(4)33)25(28)38-16(5)34/h12,17-25H,9-11H2,1-8H3/t12-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26-,27?,28+/m1/s1

InChI Key

VTSUCPDRKZEUFW-QHGWMHHNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H]([C@]2([C@@H]1[C@H]3[C@H]([C@H]([C@@H]2OC(=O)C)OC(=O)C)[C@]4(C[C@H]([C@@H]3C(O4)(C)CI)OC(=O)C)C)C)Br)OC(=O)C

Canonical SMILES

CC1C(CC(C2(C1C3C4C(CC(C3C(C2OC(=O)C)OC(=O)C)(OC4(C)CI)C)OC(=O)C)C)Br)OC(=O)C

Synonyms

tasihalide B

Origin of Product

United States

Comparison with Similar Compounds

Tasihalide B vs. Dolastatin 10

Parameter This compound/C Dolastatin 10
Exact Mass 784.0949 (Tasihalide C) 784.4913
Halogenation Brominated Non-halogenated
Source Symploca sp. cyanobacteria Dolabella auricularia/cyanobacteria
Isotopic Pattern Distinct due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) Simpler pattern (no halogens)
Bioactivity Under investigation; high abundance in Symploca sp. (TIC 32,400) Potent microtubule inhibitor; clinical trials for cancer

Key Differences :

  • Structural Impact : Bromine in this compound/C increases molecular mass slightly compared to dolastatin 10 and alters ionization efficiency in mass spectrometry.
  • Ecological Distribution: this compound/C is predominantly associated with Symploca sp., whereas dolastatin 10 is found in both cyanobacteria and marine mollusks.
  • Detection Methods: Tasihalide C was reliably detected using nanoDESI-MS and MALDI-IMS, whereas dolastatin 10 required specific cyanobacterial samples for identification .

This compound vs. Other Halogenated Marine Compounds

  • Functional Role : Both this compound and lyngbyatoxin exhibit ecological roles in predator deterrence.
  • Structural Contrast : Lyngbyatoxin lacks the peptide backbone seen in Tasihalides, limiting its utility in targeted therapies.

Research Findings and Implications

Analytical Challenges

  • Mass Spectrometry : Tasihalide C’s bromination complicates differentiation from dolastatin 10 due to nearly identical exact masses. However, isotopic patterns and fragmentation pathways resolve this ambiguity .
  • Sample Stability : Tasihalide C was detected in RNAlater®-preserved samples, suggesting stability under long-term storage—a critical factor for pharmaceutical development .

Pharmacological Potential

  • Dolastatin 10 has inspired synthetic derivatives (e.g., brentuximab vedotin) used in lymphoma treatment. This compound/C’s halogenation may enhance binding affinity or metabolic stability, warranting further study.

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